3-Cyclobutyl-3-methylazetidine;hydrochloride
Description
Properties
IUPAC Name |
3-cyclobutyl-3-methylazetidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-8(5-9-6-8)7-3-2-4-7;/h7,9H,2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFUJMDUQSFRAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)C2CCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-3-methylazetidine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylmethylamine with suitable reagents to form the azetidine ring. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutyl-3-methylazetidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the azetidine ring is opened or modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
3-Cyclobutyl-3-methylazetidine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclobutyl-3-methylazetidine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to and modulate the activity of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Table 1: Key Structural and Physicochemical Comparisons
Structural and Functional Differences
Core Ring Systems: Azetidine vs. Piperidine (Donepezil): A six-membered ring with higher conformational flexibility, facilitating receptor binding in neurological applications .
In contrast, the hydroxyl group in cis-3-hydroxy-3-methylcyclobutylamine HCl increases hydrophilicity, impacting bioavailability .
Pharmacological Relevance :
Physicochemical Properties and Stability
- Solubility : The hydrochloride salt form enhances aqueous solubility for all listed compounds. However, the azetidine derivative’s cyclobutyl group may reduce solubility compared to smaller amines like 3-methylcyclobutanamine HCl .
- Thermal Stability : Data gaps exist for 3-cyclobutyl-3-methylazetidine HCl, but cyclobutane-containing amines (e.g., cis-3-hydroxy-3-methylcyclobutylamine HCl) often exhibit lower thermal stability due to ring strain .
Research and Development Trends
- Synthetic Challenges : The discontinued status of 3-cyclobutyl-3-methylazetidine HCl suggests difficulties in large-scale synthesis or purification, unlike well-established drugs like donepezil HCl .
- Biological Activity : While tapentadol HCl and donepezil HCl have validated targets (μ-opioid receptors, acetylcholinesterase), the azetidine derivative’s mechanism remains unexplored, highlighting a research gap .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

